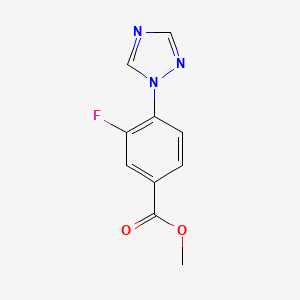

methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its various biological activities and its utility in pharmaceutical chemistry. The presence of the fluorine atom and the carboxylate ester group in the compound suggests potential for unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of triazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been achieved through methods such as the regioselective synthesis involving N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by functional group transformations like hydrogenation, Sandmeyer iodination, and Grignard carboxylation . Another example includes the unexpected synthesis of a triazole derivative through ring closure and sulfonation reactions . These methods highlight the versatility and reactivity of triazole compounds under different conditions.

Molecular Structure Analysis

Triazole derivatives exhibit interesting molecular structures due to the presence of the triazole ring. For example, in one molecule, the triazole ring forms dihedral angles with adjacent benzene rings, indicating the spatial arrangement of the rings relative to each other . In another case, the triazole ring lies orthogonal to a cyclopropyl ring, showing significant delocalization of π-electron density . These structural features can influence the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be influenced by substituents on the triazole ring. For instance, the presence of a methylsulfanyl group and a fluorine atom on the triazole ring has been shown to facilitate a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . Theoretical studies using density functional theory (DFT) calculations have been employed to understand the mechanisms of such reactions, which are crucial for the development of efficient synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be studied through computational methods such as DFT. These studies can predict properties like dipole moments and frontier molecular orbitals (FMOs), which are important for understanding the reactivity and stability of the compounds . Additionally, the UV-vis spectra of these compounds can be simulated to predict absorption features, which are useful for applications in materials science and pharmaceuticals .

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Analgesic Potential

A study on the microwave-assisted synthesis of benzylideneamino triazole-thione derivatives of flurbiprofen highlighted an efficient synthesis method and evaluated their in vivo analgesic activity. This research demonstrates the biological significance of triazole derivatives in developing potential analgesic agents (Zaheer et al., 2021).

Catalyst-Free Synthesis and Structural Studies

Another study explored the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement. This research underscores the importance of triazole compounds in facilitating novel synthesis pathways and their potential applications in designing new chemical entities with structural and theoretical significance (Moreno-Fuquen et al., 2019).

Inhibitory Kinetics on Tyrosinase Activity

The synthesis of triazole Schiff's base derivatives and their inhibitory effects on tyrosinase activity were studied, indicating the potential of triazole derivatives in developing antityrosinase agents. This suggests a research avenue for the use of triazole compounds in addressing conditions associated with melanin overproduction, such as hyperpigmentation (Yu et al., 2015).

Antimicrobial and Antitubulin Activities

Further research into triazole compounds, such as the synthesis of 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, revealed unexpected synthesis routes and structural elucidation, demonstrating antimicrobial activity. This highlights the potential of triazole derivatives as antimicrobial agents and their role in developing new pharmaceuticals (Kariuki et al., 2022).

Mecanismo De Acción

Target of Action

Similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that compounds with a 1,2,4-triazole nucleus can interact with their targets in various ways, potentially leading to a range of biological effects .

Biochemical Pathways

Compounds with a similar structure have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to induce apoptosis via cell cycle arrest , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

methyl 3-fluoro-4-(1,2,4-triazol-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDQCVZGWJKRMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2529848.png)

![N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529849.png)

![2-(2-Ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2529859.png)

![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2529863.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride](/img/structure/B2529866.png)